molecular formula C16H12O4 B14508854 Benzoic acid, (1,2-ethenediyl)bis- CAS No. 64078-46-2

Benzoic acid, (1,2-ethenediyl)bis-

Cat. No.: B14508854
CAS No.: 64078-46-2
M. Wt: 268.26 g/mol
InChI Key: AFGNGVLIGDCOBO-UHFFFAOYSA-N
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Description

Chemical Name: Benzoic acid, 4,4′-(1,2-ethenediyl)bis- Synonyms: 4,4′-Stilbenedicarboxylic acid, 4,4′-(1,2-Ethenediyl)bis[benzoic acid], NSC 40932 CAS Number: 100-31-2 Molecular Formula: C₁₆H₁₂O₄ Molecular Weight: 268.26 g/mol Structure: Comprises two para-substituted benzoic acid groups linked by a rigid ethenediyl (vinyl) bridge. This conjugated system enhances UV absorption and photochemical stability .

Properties

CAS No.

64078-46-2

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-[2-(2-carboxyphenyl)ethenyl]benzoic acid

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H,(H,17,18)(H,19,20)

InChI Key

AFGNGVLIGDCOBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, (1,2-ethenediyl)bis- typically involves the reaction of benzoic acid derivatives with ethylene or its derivatives under specific conditions. One common method is the reaction of benzoic acid with ethylene glycol in the presence of a catalyst, such as sulfuric acid, to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of benzoic acid, (1,2-ethenediyl)bis- can be achieved through large-scale chemical processes. These processes often involve the use of continuous reactors and advanced purification techniques to obtain high-purity products. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, (1,2-ethenediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethenediyl group to an ethylene group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce ethylene derivatives. Substitution reactions result in various substituted benzoic acid derivatives.

Scientific Research Applications

Scientific Research Applications of Benzoic Acid, (1,2-ethenediyl)bis-

Benzoic acid, (1,2-ethenediyl)bis- is an organic compound featuring two benzoic acid molecules linked by an ethenediyl group. This unique structure lends itself to a variety of applications in scientific research across different fields.

Chemistry: Benzoic acid, (1,2-ethenediyl)bis- serves as a building block in synthesizing complex organic molecules and functions as a reagent in various chemical reactions. The synthesis of this compound typically involves reacting benzoic acid derivatives with ethylene or its derivatives under specific conditions, often using catalysts like sulfuric acid at elevated temperatures to ensure complete conversion. Industrial production methods involve continuous reactors and advanced purification techniques to obtain high-purity products, with optimized reaction conditions to maximize yield and minimize by-products.

Biology: This compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties. Benzoic acid, in general, is a bactericide, fungicide, and virucide, effective in preventing the growth of microorganisms in food or feed storage areas . For instance, the product "Menno Florades," containing benzoic acid, demonstrates bactericidal effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, fungicidal effectiveness against Candida albicans and Aspergillus brasiliensis, and virucidal effectiveness against Bovine enterovirus Type 1 . The mechanism of action may involve disrupting microbial cell membranes and metabolic processes, as well as acting as an antioxidant by scavenging free radicals and preventing oxidative damage in biological systems.

Medicine: Research is ongoing to explore potential therapeutic applications of Benzoic acid, (1,2-ethenediyl)bis-, such as in developing new drugs and treatments.

Industry: Benzoic acid, (1,2-ethenediyl)bis- is used in the production of polymers, resins, and other industrial chemicals. Other benzoic acid derivatives also have varied industrial applications; for example, 2-substituted benzothiazoles are used as slimicides in the paper and pulp industry .

Mechanism of Action

The mechanism of action of benzoic acid, (1,2-ethenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Bridge/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzoic acid, (1,2-ethenediyl)bis- 100-31-2 Ethenediyl (CH=CH) C₁₆H₁₂O₄ 268.26 Polymer precursors, organic synthesis
Benzoic acid, 4,4’-[1,2-ethanediylbis(oxy)]bis- 3753-05-7 Ethanediylbis(oxy) (OCH₂CH₂O) C₁₆H₁₄O₆ 302.28 Higher solubility due to ether linkage; HPLC applications
Benzoic acid, 2,2'-[1,2-ethanediylbis(oxy)]bis[3,5-dinitro- 17354-62-0 Ethanediylbis(oxy) with nitro groups C₁₄H₁₂N₄O₁₂ 452.27 Electron-deficient rings; explosive or dye intermediates
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt 1325-54-8 Ethenediyl with sulfonic acid and nitro groups C₁₄H₈N₂O₁₀S₂·2Na 514.34 Azo dye precursor; high water solubility
Benzoic acid, 4,4′-[1,2-ethanediylbis(oxy)]bis[3-methoxy- 3263-55-6 Ethanediylbis(oxy) with methoxy C₁₈H₁₈O₈ 386.33 Enhanced lipophilicity; pharmaceutical intermediates

Key Differences

  • Bridge Flexibility : The ethenediyl bridge in the target compound imparts rigidity and conjugation, whereas ethanediylbis(oxy) derivatives (e.g., 3753-05-7) are more flexible, influencing solubility and thermal stability .
  • Acidity : Sulfonic acid derivatives (e.g., 1325-54-8) exhibit stronger acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5) .
  • Electronic Effects : Nitro groups (e.g., 17354-62-0) reduce electron density, making the compound more reactive toward electrophilic substitution, whereas methoxy groups (e.g., 3263-55-6) increase electron density .
  • Applications :
    • Stilbene derivatives (e.g., 100-31-2) are used in photoresponsive materials .
    • Ether-linked compounds (e.g., 3753-05-7) serve as HPLC standards due to polar ether bridges .
    • Sulfonated azo derivatives (e.g., 1325-54-8) are critical in textile dyes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (1,2-ethenediyl)bis-benzoic acid derivatives, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : The synthesis typically involves coupling benzoic acid derivatives via a 1,2-ethenediyl linker. Azo coupling or palladium-catalyzed cross-coupling reactions are common approaches. For example, diazotization of aromatic amines followed by coupling with benzoic acid derivatives under controlled pH (4–6) and low temperature (0–5°C) can enhance yield . Evidence from analogous benzenesulfonic acid derivatives suggests that optimizing stoichiometry (e.g., 1:1 molar ratio of precursors) and using inert atmospheres (N₂/Ar) reduces oxidative by-products . Characterization of intermediates via HPLC or TLC is critical to monitor reaction progress .

Q. What spectroscopic techniques are most effective for structural confirmation of (1,2-ethenediyl)bis-benzoic acid derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the ethenediyl bridge and substituent positions. For example, the ethylene protons in the linker typically appear as a singlet at δ 7.0–7.5 ppm in ¹H NMR . Fourier-Transform Infrared Spectroscopy (FTIR) can validate carboxylate (C=O stretch at ~1700 cm⁻¹) and aromatic C-H bonds. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points, solubility) of (1,2-ethenediyl)bis-benzoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can identify polymorphs, while recrystallization in different solvents (e.g., ethanol vs. DMF) may yield distinct crystalline forms . Solubility studies should specify solvent polarity and temperature (e.g., aqueous solubility at 25°C vs. 40°C) . Cross-referencing synthetic protocols (e.g., purification via column chromatography vs. sublimation) is critical for reproducibility .

Q. What mechanistic insights explain the stability of (1,2-ethenediyl)bis-benzoic acid derivatives under varying pH and UV exposure?

  • Methodological Answer : The ethylene bridge is susceptible to photodegradation, as seen in stilbene analogs. Accelerated stability testing under UV light (λ = 254–365 nm) with periodic HPLC analysis quantifies degradation products (e.g., cis-trans isomerization or bond cleavage) . pH-dependent stability studies (pH 2–12) reveal hydrolysis pathways: under acidic conditions, the carboxyl group protonates, reducing solubility and increasing aggregation, while alkaline conditions may cleave ester linkages in derivatives .

Q. How do regulatory guidelines impact the handling and disposal of (1,2-ethenediyl)bis-benzoic acid derivatives in academic labs?

  • Methodological Answer : Under TSCA §12(b), derivatives with sulfonic or triazine groups (e.g., PMN P-98-0774 analogs) require export notifications to the EPA . Waste disposal must follow 40 CFR 721.9795 for halogenated compounds, including neutralization of acidic residues before landfill . Lab safety protocols should align with LD50 data from structurally similar compounds (e.g., oral toxicity >2500 mg/kg in rats suggests moderate hazard) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of (1,2-ethenediyl)bis-benzoic acid derivatives?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line specificity or concentration ranges). Standardize testing using OECD guidelines (e.g., MTT assays for cytotoxicity at 24–72-hour exposures) . Meta-analyses of structure-activity relationships (SAR) can highlight substituent effects: electron-withdrawing groups (e.g., -NO₂) on the benzene ring often enhance antimicrobial activity but reduce solubility .

Experimental Design Considerations

Q. What strategies improve the scalability of (1,2-ethenediyl)bis-benzoic acid synthesis for pilot-scale studies?

  • Methodological Answer : Transitioning from batch to flow chemistry reduces reaction time and improves heat management for exothermic steps (e.g., diazotization) . Solvent selection (e.g., replacing DMF with ethanol-water mixtures) lowers environmental impact and simplifies post-reaction purification . Pilot-scale reactors should integrate in-line FTIR for real-time monitoring of intermediates .

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